DALDA

Description

Properties

IUPAC Name |

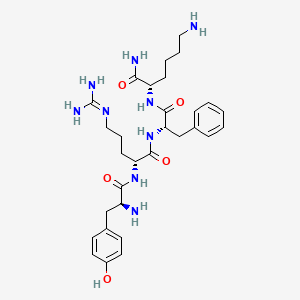

(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H45N9O5/c31-15-5-4-9-23(26(33)41)37-29(44)25(18-19-7-2-1-3-8-19)39-28(43)24(10-6-16-36-30(34)35)38-27(42)22(32)17-20-11-13-21(40)14-12-20/h1-3,7-8,11-14,22-25,40H,4-6,9-10,15-18,31-32H2,(H2,33,41)(H,37,44)(H,38,42)(H,39,43)(H4,34,35,36)/t22-,23-,24+,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVAHGMTRWGMTB-JBXUNAHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H45N9O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001045851 | |

| Record name | Tyrosyl-arginyl-phenylalanyl-lysinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68425-36-5, 118476-85-0 | |

| Record name | Hydrogenated peanut oil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068425365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrosyl-arginyl-phenylalanyl-lysinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118476850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peanut oil, hydrogenated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tyrosyl-arginyl-phenylalanyl-lysinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Peanut oil, hydrogenated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tyrosyl-arginyl-phenylalanyl-lysinamide (DALDA) and Related Tetrapeptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic tetrapeptide Tyrosyl-arginyl-phenylalanyl-lysinamide, commonly known as DALDA. This compound is a potent and highly selective agonist for the µ-opioid receptor (MOR). Due to its inability to cross the blood-brain barrier, it exhibits peripherally selective actions, making it a valuable tool for investigating the peripheral opioid system and a potential therapeutic agent for conditions such as colitis and neuropathic pain. This document details the biochemical properties, mechanism of action, and signaling pathways of this compound and its analogue [Dmt¹]this compound, alongside a comparative analysis with the related endogenous tetrapeptide, Tyrosyl-arginyl-phenylalanyl-glycinamide. Detailed experimental protocols for solid-phase peptide synthesis and receptor binding assays are provided, and key signaling pathways are visualized through diagrams.

Introduction

Tyrosyl-arginyl-phenylalanyl-lysinamide (Tyr-Arg-Phe-Lys-NH₂), or this compound, is a synthetic opioid peptide that has garnered significant interest in pharmacology and drug development.[1] Its primary characteristic is its high affinity and selectivity for the µ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) family.[2][3] A key feature of this compound is its hydrophilic nature, which prevents it from crossing the blood-brain barrier, thus limiting its effects to the peripheral nervous system.[1] This peripheral selectivity makes this compound an invaluable research tool for differentiating between central and peripheral opioid effects and a promising candidate for therapeutic applications where peripheral opioid agonism is desired without the central side effects associated with traditional opioids, such as respiratory depression and addiction.

This guide will also discuss [Dmt¹]this compound (H-Dmt-D-Arg-Phe-Lys-NH₂), a potent analogue of this compound where the N-terminal tyrosine is replaced with 2',6'-dimethyltyrosine (Dmt). This modification significantly enhances its analgesic potency.[3] Furthermore, a comparative overview will be provided for the related tetrapeptide, Tyrosyl-arginyl-phenylalanyl-glycinamide (Tyr-Arg-Phe-Gly-NH₂), a dermorphin-related peptide that also exhibits µ-opioid receptor agonism.[4][5]

Biochemical Profile and Mechanism of Action

This compound and its analogues exert their effects by binding to and activating µ-opioid receptors. The µ-opioid receptor is a classic G-protein coupled receptor that primarily signals through the inhibitory G-protein, Gαi.

Binding Affinity and Potency

The binding affinity (Ki) and functional potency (EC50 or IC50) of these peptides for the µ-opioid receptor have been determined through various in vitro assays. The data highlights the high affinity and selectivity of this compound and the significantly enhanced potency of [Dmt¹]this compound.

| Peptide | Receptor | Assay Type | Ki (nM) | EC50 (nM) | Reference |

| **this compound (Tyr-Arg-Phe-Lys-NH₂) ** | µ-opioid | Radioligand Binding | 1.69 | [6] | |

| [Dmt¹]this compound | µ-opioid | Radioligand Binding | 0.143 | [6] | |

| [Dmt¹]this compound | human µ-opioid | Radioligand Binding | 0.199 (Kd) | [7] | |

| This compound | human µ-opioid | [³⁵S]GTPγS Binding | 292-fold less potent than [Dmt¹]this compound | [6] | |

| [Dmt¹]this compound | human µ-opioid | [³⁵S]GTPγS Binding | 35-fold more potent than DAMGO | [6] | |

| Tyr-Arg-Phe-Gly-NH₂ | µ-opioid | Guinea Pig Ileum Assay | Potent µ-agonist activity | [8] |

Signaling Pathways

Upon agonist binding, the µ-opioid receptor undergoes a conformational change, initiating a cascade of intracellular signaling events. The primary pathway involves the activation of the inhibitory G-protein, Gαi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9] Additionally, the βγ-subunits of the G-protein can modulate ion channels, such as promoting the opening of inwardly rectifying potassium channels and inhibiting voltage-gated calcium channels. This results in neuronal hyperpolarization and reduced neurotransmitter release.

A secondary signaling pathway involves the recruitment of β-arrestin. Following receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestin binds to the receptor, leading to its desensitization and internalization.[1][2][3] Furthermore, β-arrestin can act as a scaffold for other signaling proteins, initiating G-protein-independent signaling cascades, including the activation of the mitogen-activated protein kinase (MAPK) pathway, such as ERK1/2.[1][2][3]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the general steps for the synthesis of this compound (Tyr-Arg-Phe-Lys-NH₂) using Fmoc/tBu chemistry.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Phe-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Tyr(tBu)-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

Activator base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Washing solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

-

Ether for precipitation

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF, DCM, and methanol.

-

Amino Acid Coupling: a. Dissolve the first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) in DMF. b. Add HBTU, HOBt, and DIPEA to activate the amino acid. c. Add the activated amino acid solution to the deprotected resin and shake for 2 hours. d. Wash the resin to remove excess reagents.

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the subsequent amino acids in the sequence: Fmoc-Phe-OH, Fmoc-Arg(Pbf)-OH, and Fmoc-Tyr(tBu)-OH.

-

Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold ether, centrifuge, and wash the pellet. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the purified peptide to obtain a white powder.

Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound (e.g., this compound) for the µ-opioid receptor.

Materials:

-

Cell membranes expressing the µ-opioid receptor

-

Radioligand (e.g., [³H]DAMGO)

-

Test compound (unlabeled this compound)

-

Non-specific binding control (e.g., Naloxone)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail

-

Scintillation counter

-

96-well plates

-

Filtration apparatus

Procedure:

-

Plate Setup: a. Total Binding: Add assay buffer, radioligand, and cell membranes. b. Non-specific Binding: Add assay buffer, radioligand, a high concentration of non-specific control (Naloxone), and cell membranes. c. Competitive Binding: Add assay buffer, radioligand, varying concentrations of the test compound (this compound), and cell membranes.

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Biological Effects and Therapeutic Potential

The primary biological effect of this compound is analgesia mediated by peripheral µ-opioid receptors. Studies have shown its efficacy in reducing inflammatory and neuropathic pain.[1] Its peripheral selectivity makes it an attractive candidate for treating pain where central side effects are undesirable. For instance, it has been investigated for the treatment of colitis.[1]

[Dmt¹]this compound, with its enhanced potency, also demonstrates significant antinociceptive effects.[3] Interestingly, this analogue has been shown to inhibit norepinephrine uptake in the spinal cord, suggesting a dual mechanism of action that contributes to its high analgesic potency.[3]

Tyrosyl-arginyl-phenylalanyl-glycinamide has also been evaluated for its analgesic properties, particularly in the context of postoperative pain management.[4]

Conclusion

Tyrosyl-arginyl-phenylalanyl-lysinamide (this compound) and its related tetrapeptides are important molecules in opioid research. This compound's high affinity, selectivity, and peripheral action make it a valuable pharmacological tool and a potential therapeutic lead. The enhanced potency of analogues like [Dmt¹]this compound highlights the potential for rational drug design to improve the therapeutic index of opioid peptides. Further research into these compounds could lead to the development of novel analgesics with improved side-effect profiles, addressing a significant unmet need in pain management.

References

- 1. twistbioscience.com [twistbioscience.com]

- 2. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. google.com [google.com]

- 7. youtube.com [youtube.com]

- 8. karger.com [karger.com]

- 9. dovepress.com [dovepress.com]

An In-depth Technical Guide on the Chemical Properties and Structure of Tyr-Arg-Phe-Lys-NH₂

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the tetrapeptide Tyr-Arg-Phe-Lys-NH₂, a compound of interest in the field of opioid research and drug development. This document details its chemical properties, structure, and relevant biological activities, with a focus on its interaction with opioid receptors. Methodologies for its synthesis, purification, and characterization are presented, alongside descriptions of key in vitro functional assays. While specific experimental data for the L-Arginine variant is limited in publicly available literature, this guide leverages data from its extensively studied D-Arginine analog, DALDA (Tyr-D-Arg-Phe-Lys-NH₂), to provide a thorough understanding of this class of tetrapeptides.

Chemical Properties and Structure

The tetrapeptide Tyr-Arg-Phe-Lys-NH₂ is composed of four amino acid residues: Tyrosine (Tyr), Arginine (Arg), Phenylalanine (Phe), and Lysine (Lys), with an amidated C-terminus. The presence of basic (Arg, Lys) and aromatic (Tyr, Phe) residues defines its physicochemical characteristics.

Structure

The primary structure is the linear sequence of amino acids: Tyrosine - Arginine - Phenylalanine - Lysine, with the C-terminal carboxyl group converted to a primary amide.

Chemical Formula: C₃₀H₄₅N₉O₅

** IUPAC Name:** (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanamide

Physicochemical Properties

| Property | Value |

| Molecular Weight | 611.7 g/mol |

| Exact Mass | 611.35436557 Da |

| Topological Polar Surface Area | 267 Ų |

| Hydrogen Bond Donor Count | 9 |

| Hydrogen Bond Acceptor Count | 8 |

| Rotatable Bond Count | 19 |

| XLogP3-AA | -0.8 |

Biological Activity and Signaling Pathway

Tyr-Arg-Phe-Lys-NH₂ and its analogs are primarily recognized for their activity as agonists at opioid receptors, particularly the mu-opioid receptor (MOR). MORs are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade leading to analgesic and other physiological effects.

Opioid Receptor Signaling Pathway

The binding of an agonist like Tyr-Arg-Phe-Lys-NH₂ to the mu-opioid receptor induces a conformational change in the receptor. This triggers the exchange of GDP for GTP on the associated heterotrimeric G-protein (typically of the Gi/o family). The activated G-protein then dissociates into its Gα and Gβγ subunits, which in turn modulate downstream effectors. The primary signaling events include:

-

Inhibition of Adenylyl Cyclase: The Gα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).

-

Activation of MAPK Pathway: Opioid receptor activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, which is involved in the regulation of various cellular processes.

References

The Agonistic Mechanism of Tyr-Arg-Phe-Lys-NH2 (DALDA) at the µ-Opioid Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of the tetrapeptide Tyr-Arg-Phe-Lys-NH2, commonly known as DALDA. As a potent and highly selective agonist for the µ-opioid receptor (MOR), this compound's interaction with this G-protein coupled receptor (GPCR) initiates a cascade of intracellular events with significant physiological consequences, including analgesia. This document outlines the core binding and activation properties of this compound, details the downstream signaling pathways, and provides comprehensive protocols for key experimental assays used to characterize its activity.

Core Mechanism of Action: Receptor Binding and Activation

This compound exerts its effects by binding to and activating the µ-opioid receptor, a class A GPCR. This interaction is characterized by high affinity and selectivity. The binding of this compound to the MOR induces a conformational change in the receptor, which in turn facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated heterotrimeric G-protein (Gαi/o subtype). This GTP binding leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which then act as intracellular signaling molecules.

Quantitative Analysis of this compound-MOR Interaction

The binding affinity and functional potency of this compound at the µ-opioid receptor have been quantified through various in vitro assays. The data presented below summarizes key parameters for human and rat receptors, providing a comparative perspective with the standard MOR agonist, DAMGO ([D-Ala², N-MePhe⁴, Gly⁵-ol]-enkephalin).

| Compound | Receptor Species | Assay Type | Parameter | Value | Reference |

| This compound | Human | Competitive Radioligand Binding | Ki (nM) | 6.36 ± 0.24 | [1] |

| Human | [³⁵S]GTPγS Binding | EC₅₀ (nM) | 149 ± 28 | [1] | |

| Human | [³⁵S]GTPγS Binding | % Stimulation | 92 ± 2 | [1] | |

| Rat | Competitive Radioligand Binding | Ki (nM) | 1.69 | [2] | |

| DAMGO | Human | Competitive Radioligand Binding | Ki (nM) | 1.46 ± 0.37 | [1] |

| Human | [³⁵S]GTPγS Binding | EC₅₀ (nM) | 18.1 ± 2.0 | [1] | |

| Human | [³⁵S]GTPγS Binding | % Stimulation | 100 | [1] |

Ki: Inhibitory constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity. EC₅₀: Half-maximal effective concentration, the concentration of a drug that gives half of the maximal response. A lower EC₅₀ value indicates a higher potency. % Stimulation: The maximal efficacy of the compound relative to a full agonist (DAMGO).

Downstream Signaling Pathways

The activation of the µ-opioid receptor by this compound triggers two primary downstream signaling cascades, both contributing to the overall inhibitory effect on neuronal activity.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase.[1][3][4] This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1] Reduced cAMP levels result in decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of various downstream targets, including ion channels and transcription factors.

-

Activation of G-Protein-Gated Inwardly Rectifying Potassium (GIRK) Channels: The dissociated Gβγ dimer directly binds to and activates GIRK channels (also known as Kir3 channels).[2][5] This activation increases the efflux of potassium ions (K+) from the neuron, leading to hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, thus reducing neuronal excitability.

The following diagram illustrates the signaling pathway initiated by this compound binding to the µ-opioid receptor.

Experimental Protocols

The characterization of this compound's mechanism of action relies on specific in vitro assays. The following sections provide detailed methodologies for two key experiments.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the µ-opioid receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell Membranes: CHO-hMOR (Chinese Hamster Ovary cells stably expressing the human µ-opioid receptor) or rat brain homogenates.

-

Radioligand: [³H]DAMGO (a high-affinity, selective µ-opioid receptor agonist).

-

Non-specific Binding Control: Naloxone or unlabeled DAMGO at a high concentration (e.g., 10 µM).

-

Test Compound: this compound in a range of concentrations.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass Fiber Filters: (e.g., Whatman GF/B).

-

Scintillation Cocktail.

-

Scintillation Counter.

Procedure:

-

Prepare cell membrane homogenates from CHO-hMOR cells or rat brain tissue.

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

A fixed concentration of [³H]DAMGO (typically at its KD value).

-

Increasing concentrations of this compound (for the competition curve) or assay buffer (for total binding) or a saturating concentration of naloxone (for non-specific binding).

-

Cell membrane preparation (typically 50-200 µg of protein per well).

-

-

Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by the µ-opioid receptor upon agonist binding. It is used to determine the potency (EC₅₀) and efficacy (Emax) of this compound.

Materials:

-

Cell Membranes: CHO-hMOR or other cells expressing the µ-opioid receptor.

-

Radioligand: [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP: Guanosine Diphosphate.

-

Test Compound: this compound in a range of concentrations.

-

Basal Binding Control: Assay buffer without agonist.

-

Non-specific Binding Control: A high concentration of unlabeled GTPγS.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Other reagents and equipment are similar to the radioligand binding assay.

Procedure:

-

Prepare cell membrane homogenates.

-

In a 96-well plate, add in the following order:

-

Assay buffer containing GDP (e.g., 10-100 µM).

-

Increasing concentrations of this compound.

-

Cell membrane preparation.

-

-

Pre-incubate the plate at 30°C for 15-30 minutes.

-

Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS (e.g., 0.05-0.1 nM).

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the bound [³⁵S]GTPγS using a scintillation counter.

-

Plot the specific binding (total minus non-specific) against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

The following diagram illustrates the workflow for the [³⁵S]GTPγS binding assay.

Conclusion

Tyr-Arg-Phe-Lys-NH2 (this compound) is a well-characterized, potent, and selective agonist of the µ-opioid receptor. Its mechanism of action involves high-affinity binding to the receptor, leading to the activation of Gαi/o proteins. This initiates downstream signaling through the inhibition of adenylyl cyclase and the activation of GIRK channels, both of which contribute to a reduction in neuronal excitability. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the fields of pharmacology, neuroscience, and drug development who are investigating the therapeutic potential and molecular pharmacology of µ-opioid receptor agonists.

References

- 1. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. G-protein-gated inwardly rectifying potassium channels modulate respiratory depression by opioids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mu and Delta Opioid Receptors Modulate Inhibition within the Prefrontal Cortex Through Dissociable Cellular and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mu-opioid receptors mediate the inhibitory effect of opioids on dopamine-sensitive adenylate cyclase in primary cultures of rat neostriatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AOP-Wiki [aopwiki.org]

An In-depth Technical Guide to the Biological Activity and Function of Tyrosyl-arginyl-phenylalanyl-lysinamide (DALDA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosyl-arginyl-phenylalanyl-lysinamide, commonly known as DALDA, is a synthetic tetrapeptide amide with the sequence H-Tyr-D-Arg-Phe-Lys-NH₂. It is a highly potent and selective agonist for the µ-opioid receptor (MOR), a key target in pain modulation. Originally developed as a more metabolically stable analog of the naturally occurring opioid peptide dermorphin, this compound has become a valuable pharmacological tool for investigating the therapeutic potential and physiological roles of peripherally restricted µ-opioid receptor activation. This technical guide provides a comprehensive overview of the biological activity, function, and underlying mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Physicochemical Properties and Structure

This compound is a tetrapeptide with a molecular formula of C₃₀H₄₅N₉O₅ and a molecular weight of approximately 611.74 g/mol .[1] The presence of a D-arginine at the second position confers significant resistance to enzymatic degradation, enhancing its metabolic stability compared to endogenous opioid peptides.[2][3] The C-terminal amidation also contributes to its stability and receptor binding affinity.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₅N₉O₅ | [1] |

| Molecular Weight | 611.74 g/mol | [1] |

| Sequence | H-Tyr-D-Arg-Phe-Lys-NH₂ | [1] |

| Synonyms | This compound, Tyr-Arg-Phe-Lys-NH₂, (D-Arg², Lys⁴)-Dermorphin (1-4) amide | [4] |

| Blood-Brain Barrier Permeability | Low | [3][5] |

Biological Activity and Function

The primary biological activity of this compound stems from its potent and selective agonism at the µ-opioid receptor. This interaction mediates a range of physiological effects, most notably analgesia.

Analgesic Properties

This compound exhibits potent antinociceptive effects in various preclinical models of pain.[1] Due to its limited ability to cross the blood-brain barrier, its analgesic properties are primarily attributed to the activation of peripheral µ-opioid receptors, making it a subject of interest for developing analgesics with reduced central nervous system side effects.[5] Intracerebroventricular administration of this compound induces potent and long-lasting analgesia.[6]

Effects on Locomotor Activity

Central administration of this compound in animal models has been shown to have biphasic effects on locomotor activity, characterized by an initial inhibition followed by a period of activation.[5] This includes horizontal movement, rearing, and stereotypy.[5]

Neurotransmitter Modulation

As a µ-opioid receptor agonist, this compound can modulate the release of various neurotransmitters. For instance, it has been shown to inhibit the stimulus-evoked overflow of dopamine in the neostriatum, suggesting a presynaptic inhibitory control on dopaminergic terminals.[7]

Cardiovascular Effects

Direct studies on the cardiovascular effects of this compound are limited. However, µ-opioid receptor agonists, in general, can exert cardiovascular effects. These can include hypotension, bradycardia, and peripheral vasodilation.[2] In some contexts, central administration of µ-opioid agonists has been shown to produce increases in blood pressure and heart rate.[6] It is important to note that the cardiovascular response to opioids can be complex and dependent on the specific compound, dose, and physiological state.

Quantitative Data on Biological Activity

The interaction of this compound with the µ-opioid receptor has been quantified in various in vitro assays. The following tables summarize key binding affinity and functional potency data.

Table 2: µ-Opioid Receptor Binding Affinity of this compound and Analogs

| Compound | Receptor/Tissue Source | Radioligand | Kᵢ (nM) | Reference |

| This compound | Rat Brain Membranes | [³H]DAMGO | 1.69 | [4] |

| This compound | CHO-hMOR Cell Membranes | [³H]Diprenorphine | 1.8 ± 0.2 | [4] |

| [Dmt¹]this compound | Rat Brain Membranes | [³H]DAMGO | 0.143 | [4] |

| [Dmt¹]this compound | CHO-hMOR Cell Membranes | [³H]Diprenorphine | 0.067 ± 0.008 | [4] |

Table 3: Functional Potency of this compound and Analogs at the µ-Opioid Receptor

| Compound | Assay Type | Cell Line | EC₅₀ (nM) | % Stimulation (vs. DAMGO) | Reference |

| This compound | [³⁵S]GTPγS Binding | CHO-hMOR | 34.2 ± 6.1 | 100 ± 5 | [4] |

| [Dmt¹]this compound | [³⁵S]GTPγS Binding | CHO-hMOR | 0.117 ± 0.012 | 100 ± 3 | [4] |

Signaling Pathways

This compound exerts its cellular effects by activating the µ-opioid receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the activation of inhibitory G-proteins (Gαi/o).

Caption: this compound-induced µ-opioid receptor signaling pathway.

Upon binding of this compound to the µ-opioid receptor, the associated heterotrimeric G-protein (Gαi/o) is activated, leading to the dissociation of the Gα and Gβγ subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly interact with and inhibit voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release. Additionally, the Gβγ subunit can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.

Experimental Protocols

Radioligand Binding Assay for µ-Opioid Receptor

This protocol is adapted from standard methods used to determine the binding affinity of a ligand for a receptor.

Caption: Workflow for a radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Tissues or cells expressing µ-opioid receptors are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged at high speed, and the resulting pellet containing the cell membranes is resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

-

Incubation: In assay tubes, the membrane preparation (e.g., 20 µg of protein) is incubated with a fixed concentration of a radiolabeled opioid ligand (e.g., 0.2 nM [³H]-diprenorphine) and a range of concentrations of the unlabeled test compound (this compound). The total volume is brought up with assay buffer. A set of tubes containing the radioligand and a high concentration of a non-specific ligand (e.g., 10 µM naloxone) is included to determine non-specific binding. The incubation is typically carried out at room temperature for 60 minutes to allow the binding to reach equilibrium.[6]

-

Filtration and Washing: The incubation is terminated by rapid filtration through Whatman GF/C filters using a cell harvester. The filters are then washed multiple times with ice-cold assay buffer to remove unbound radioligand.[6]

-

Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity retained on the filters is measured using a liquid scintillation counter.[6]

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using a non-linear regression to fit a one-site competition model, from which the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ (inhibition constant) is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by an agonist.

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Detailed Methodology:

-

Membrane Preparation: Cell membranes are prepared as described for the radioligand binding assay.

-

Incubation: The membranes (e.g., 20 µg of protein) are incubated in an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing a fixed concentration of GDP (e.g., 10 µM) and [³⁵S]GTPγS (e.g., 0.05-0.1 nM). The reaction is initiated by the addition of varying concentrations of this compound. The incubation is typically performed at 30°C for 60-90 minutes.[8] Basal binding is determined in the absence of the agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Filtration and Washing: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Scintillation Counting: The radioactivity bound to the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The specific binding of [³⁵S]GTPγS is plotted against the concentration of this compound. The data are then fitted to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximal stimulation).

In Vivo Analgesia Assay: Tail-Flick Test

This is a common behavioral test to assess the analgesic efficacy of a compound in rodents.

References

- 1. researchgate.net [researchgate.net]

- 2. acc.org [acc.org]

- 3. Insights into Activation Dynamics and Functional Sites of Inwardly Rectifying Potassium Channel Kir3.2 by an Elastic Network Model Combined with Perturbation Methods. | Semantic Scholar [semanticscholar.org]

- 4. Mechanistic Understanding of Peptide Analogues, this compound, [Dmt1]this compound, and KGOP01, Binding to the Mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro opioid activity profiles of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mu Receptors and opioid cardiovascular effects in the NTS of rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NMDA receptor agonists selectively block N-type calcium channels in hippocampal neurons [pubmed.ncbi.nlm.nih.gov]

- 8. CNS Delivery and Pharmacokinetic Evaluations of this compound Analgesic Peptide Analog Administered in Nano-Sized Oil-in-Water Emulsion Formulation - PMC [pmc.ncbi.nlm.nih.gov]

Tyrosyl-arginyl-phenylalanyl-lysinamide literature review and key papers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the tachykinin peptides, with a specific focus on the endokinin and hemokinin subfamilies. As the initial user query for "Tyrosyl-arginyl-phenylalanyl-lysinamide" did not yield specific literature, this whitepaper addresses the more extensively researched and closely related tachykinin peptides, which are likely the intended subject of interest. This guide synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction

The tachykinin family of peptides are neuropeptides that share a common C-terminal amino acid sequence, -Phe-X-Gly-Leu-Met-NH2. They are widely distributed throughout the central and peripheral nervous systems and are involved in a diverse range of physiological processes, including pain transmission, inflammation, smooth muscle contraction, and immune regulation. The biological effects of tachykinins are mediated through their interaction with three distinct G protein-coupled receptors (GPCRs): the neurokinin 1 (NK1) receptor, neurokinin 2 (NK2) receptor, and neurokinin 3 (NK3) receptor.

While Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB) are the most well-characterized tachykinins, the discovery of the TAC4 gene has expanded this family to include the endokinins and hemokinins. These peptides, including hemokinin-1 (HK-1) and endokinins A and B (EKA and EKB), exhibit a high affinity and selectivity for the NK1 receptor, similar to Substance P.[1][2] Their expression, primarily in peripheral tissues and immune cells, suggests they play a crucial role as endogenous ligands for the NK1 receptor in non-neuronal contexts.[2][3]

Quantitative Data: Receptor Binding Affinities and Functional Potency

The interaction of endokinins and hemokinins with tachykinin receptors has been quantified through various in vitro assays. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of these peptides at the human NK1 receptor.

| Peptide | Radioligand | Cell Line | Ki (nM) | Reference |

| Hemokinin-1 | [³H]-SP | CHO | 0.175 (0.13-0.23) | [4] |

| Hemokinin-1 | [¹²⁵I]-NKA | CHO | 0.002 (0.001-0.003) | [4] |

| Substance P | [³H]-SP | CHO | 0.13 | [4] |

Table 1: Tachykinin Peptide Binding Affinities at the Human NK1 Receptor. This table presents the inhibitory constant (Ki) values, indicating the affinity of the peptides for the receptor. Lower Ki values signify higher binding affinity. Data is presented as the mean with the 95% confidence interval in parentheses where available.

| Peptide | Assay Type | Cell Line | EC50 (nM) | Reference |

| Substance P | Calcium Mobilization | HEK293 | ~3.16 | [5] |

| Neurokinin A | Calcium Mobilization | Fibroblasts | 24 | [2] |

Table 2: Functional Potency of Tachykinin Peptides. This table displays the half-maximal effective concentration (EC50) values from calcium mobilization assays, a measure of the peptide's ability to activate the receptor and trigger a downstream cellular response.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of tachykinin peptides with their receptors.

Radioligand Binding Assay for NK1 Receptor

This protocol is adapted from methodologies described in the literature for determining the binding affinity of unlabelled ligands to the NK1 receptor expressed in Chinese Hamster Ovary (CHO) cells.[4][6]

Objective: To determine the inhibitory constant (Ki) of a test compound for the NK1 receptor.

Materials:

-

CHO cells stably expressing the human NK1 receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors (e.g., 10 µM thiorphan, 5 µg/mL leupeptin, 100 µg/mL bacitracin, 10 µg/mL chymostatin).[4]

-

Binding buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MnCl2, 0.1% BSA, and protease inhibitors.

-

Radioligand: [³H]-Substance P (specific activity ~80-120 Ci/mmol).

-

Unlabeled competitor: Substance P or the test compound.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture CHO-NK1 cells to confluence.

-

Wash cells with ice-cold PBS and harvest by scraping.

-

Centrifuge the cell suspension and resuspend the pellet in membrane preparation buffer.

-

Homogenize the cells using a Polytron homogenizer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following in triplicate:

-

50 µL of binding buffer (for total binding).

-

50 µL of a high concentration of unlabeled Substance P (e.g., 1 µM) for non-specific binding.

-

50 µL of varying concentrations of the test compound.

-

-

Add 50 µL of [³H]-Substance P (final concentration ~0.5 nM) to all wells.

-

Add 100 µL of the membrane preparation (containing 10-20 µg of protein) to all wells.

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This protocol outlines a method for measuring the intracellular calcium mobilization in response to tachykinin receptor activation in Human Embryonic Kidney 293 (HEK293) cells, based on established procedures.[5][7][8]

Objective: To determine the EC50 of a tachykinin peptide for inducing calcium flux via the NK1 receptor.

Materials:

-

HEK293 cells transiently or stably expressing the human NK1 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium-sensitive fluorescent dye: Fluo-4 AM.

-

Pluronic F-127.

-

Probenecid (optional, to prevent dye leakage).

-

Tachykinin peptides (Substance P, hemokinins, endokinins).

-

Fluorescence microplate reader with automated injection capabilities.

Procedure:

-

Cell Culture:

-

Seed HEK293-NK1 cells into black-walled, clear-bottom 96-well plates and grow to 80-90% confluence.

-

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (2-5 µM), Pluronic F-127 (0.02-0.04%), and probenecid (2.5 mM) in assay buffer.

-

Remove the culture medium from the cells and wash once with assay buffer.

-

Add 100 µL of the loading buffer to each well.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

After incubation, wash the cells twice with assay buffer to remove excess dye, leaving 100 µL of buffer in each well.

-

-

Fluorescence Measurement:

-

Place the plate in a fluorescence microplate reader.

-

Set the excitation wavelength to ~494 nm and the emission wavelength to ~516 nm.

-

Record a baseline fluorescence reading for a few seconds.

-

Using the instrument's injector, add 20 µL of the tachykinin peptide at various concentrations to the wells.

-

Continue to record the fluorescence intensity for 1-2 minutes to capture the peak response.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Plot the ΔF or the ratio of F/F0 (where F0 is the baseline fluorescence) against the logarithm of the peptide concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Signaling Pathways and Experimental Workflows

NK1 Receptor Signaling Pathway

Activation of the NK1 receptor by tachykinin peptides initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to the Gq/11 family of G proteins.[2] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][9] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[2] The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC).[9]

Beyond this primary pathway, NK1 receptor activation can also lead to the activation of other signaling molecules, including mitogen-activated protein kinases (MAPKs) like ERK1/2, and the transcription factor NF-κB.[10] These pathways are implicated in the regulation of cell proliferation, inflammation, and survival.

Caption: NK1 Receptor Signaling Cascade.

Experimental Workflow for Characterizing Tachykinin Peptide Activity

The following diagram illustrates a typical workflow for the characterization of novel tachykinin peptides.

Caption: Workflow for Tachykinin Peptide Characterization.

Conclusion

The discovery of endokinins and hemokinins has significantly advanced our understanding of the tachykinin system, particularly in the periphery and the immune system. Their high affinity for the NK1 receptor positions them as key players in a variety of physiological and pathological processes, including inflammation and pain. This technical guide provides a foundational overview of these important peptides, offering valuable quantitative data, detailed experimental protocols, and clear visual representations of their signaling mechanisms. Further research into the specific roles of endokinins and hemokinins will undoubtedly unveil new therapeutic targets for a range of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological profile of the novel mammalian tachykinin, hemokinin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assay in Summary_ki [bindingdb.org]

- 7. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

In Vitro Characterization of Tyr-Arg-Phe-Lys-NH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of the synthetic tetrapeptide Tyr-Arg-Phe-Lys-NH2, also known as DALDA. This peptide is a potent and highly selective agonist for the mu (µ)-opioid receptor, a member of the G-protein coupled receptor (GPCR) family. This document outlines its binding affinity, functional activity, and the associated signaling pathways. Detailed experimental protocols for key in vitro assays are also provided to facilitate further research and drug development efforts.

Core Properties of Tyr-Arg-Phe-Lys-NH2 (this compound)

Tyr-Arg-Phe-Lys-NH2 (this compound) is a synthetic opioid peptide derived from the naturally occurring dermorphin. Its structure is characterized by the presence of a D-arginine at the second position, which contributes to its metabolic stability. This compound is a valuable tool for studying the pharmacology of the mu-opioid receptor due to its high affinity and selectivity.

Data Presentation: Quantitative In Vitro Data

The following tables summarize the key quantitative data for the in vitro characterization of Tyr-Arg-Phe-Lys-NH2.

Table 1: Opioid Receptor Binding Affinity of Tyr-Arg-Phe-Lys-NH2 (this compound)

| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference |

| Mu (µ) | [3H]-DAMGO | Not Specified | 1.69 | [1] |

| Mu (µ) | 3H-Tyr-D-Ala-Gly-Phe-(N-Me)-Gly-ol | Not Specified | 2.3 ± 0.4 | [2] |

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. [3H]-DAMGO: A commonly used radiolabeled selective agonist for the mu-opioid receptor.

Table 2: Opioid Receptor Selectivity of a this compound derivative, [Dmt1]this compound

| Receptor Subtype | Ki (nM) | Reference |

| Mu (µ)1 | 0.05 | [3] |

| Mu (µ)2 | 0.27 | [3] |

| Delta (δ) | 116 | [3] |

| Kappa (κ)1 | 21.2 | [3] |

[Dmt1]this compound (H-Dmt-D-Arg-Phe-Lys-NH2) is a closely related, highly potent analog of this compound.

Table 3: Functional Activity of Tyr-Arg-Phe-Lys-NH2 (this compound) and its analog [Dmt1]this compound

| Assay | Peptide | EC50 (nM) | Emax (% of DAMGO) | Preparation | Reference |

| [35S]GTPγS Binding | [Dmt1]this compound | Not specified, but 292-fold more potent than this compound | Full agonist | Not Specified | [4] |

| [35S]GTPγS Binding | [Dmt1]this compound | More potent than DAMGO | Partial agonist | Brain and spinal cord membranes | [5] |

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. Emax (Maximum effect): The maximum response achievable by a drug. [35S]GTPγS Binding Assay: A functional assay that measures the activation of G-proteins by an agonist.

Signaling Pathways of Tyr-Arg-Phe-Lys-NH2

As a mu-opioid receptor agonist, Tyr-Arg-Phe-Lys-NH2 activates intracellular signaling cascades through the Gi/o family of heterotrimeric G-proteins. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the activation of the Gi/o pathway leads to the modulation of ion channel activity.

Caption: Mu-opioid receptor signaling pathway activated by Tyr-Arg-Phe-Lys-NH2.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Peptide Synthesis and Purification

Tyr-Arg-Phe-Lys-NH2 can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Workflow for Solid-Phase Peptide Synthesis

Caption: General workflow for the solid-phase synthesis of Tyr-Arg-Phe-Lys-NH2.

Protocol:

-

Resin Preparation: Start with a Rink Amide resin to obtain the C-terminal amide. Swell the resin in a suitable solvent such as dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Lys(Boc)-OH) to the deprotected resin. Use a coupling agent such as HBTU/HOBt or DIC/HOBt in the presence of a base like diisopropylethylamine (DIEA).

-

Washing: After coupling, wash the resin thoroughly with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence (Phe, D-Arg(Pbf), Tyr(tBu)).

-

Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection.

-

Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether and wash several times to remove the cleavage byproducts.

-

Purification: Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.

-

Lyophilization: Lyophilize the purified peptide to obtain a stable powder.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of Tyr-Arg-Phe-Lys-NH2 for the mu-opioid receptor.

Workflow for Radioligand Competition Binding Assay

Caption: Workflow for determining the binding affinity of Tyr-Arg-Phe-Lys-NH2.

Protocol:

-

Receptor Preparation: Prepare cell membranes from a cell line stably expressing the human mu-opioid receptor or from brain tissue known to have a high density of these receptors.

-

Assay Buffer: Use an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Incubation: In a microplate, incubate the receptor preparation with a fixed concentration of a suitable radioligand (e.g., [3H]DAMGO) and a range of concentrations of Tyr-Arg-Phe-Lys-NH2.

-

Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 25°C).

-

Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the concentration of Tyr-Arg-Phe-Lys-NH2. Determine the IC50 value (the concentration that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the ability of Tyr-Arg-Phe-Lys-NH2 to activate G-proteins coupled to the mu-opioid receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes expressing the mu-opioid receptor as described for the radioligand binding assay.

-

Assay Buffer: Use an assay buffer containing MgCl2, EDTA, NaCl, and GDP (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 100 mM NaCl, 10 µM GDP, pH 7.4).

-

Incubation: Incubate the membranes with a range of concentrations of Tyr-Arg-Phe-Lys-NH2 in the presence of [35S]GTPγS.

-

Reaction Initiation: Start the binding reaction by adding the membranes to the assay plate.

-

Incubation: Incubate for a defined period (e.g., 60 minutes at 30°C) to allow for agonist-stimulated [35S]GTPγS binding.

-

Termination and Separation: Terminate the reaction and separate bound from free [35S]GTPγS by rapid filtration through glass fiber filters.

-

Quantification: Quantify the amount of bound [35S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the amount of bound [35S]GTPγS against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Calcium Mobilization Assay

This assay is suitable for assessing the functional activity of Tyr-Arg-Phe-Lys-NH2 if the mu-opioid receptor is expressed in a cell line where it couples to the Gq pathway, or if a chimeric G-protein (e.g., Gαqi) is co-expressed to redirect the signal through a calcium-mobilizing pathway.

Protocol:

-

Cell Culture: Culture cells expressing the mu-opioid receptor in a 96-well, black-walled, clear-bottom plate until they form a confluent monolayer.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

-

Incubation: Incubate the cells to allow for de-esterification of the dye.

-

Ligand Preparation: Prepare a dilution series of Tyr-Arg-Phe-Lys-NH2 in the assay buffer.

-

Measurement: Use a fluorescence plate reader (e.g., a FLIPR or FlexStation) to measure the baseline fluorescence, then add the different concentrations of the peptide and immediately measure the change in fluorescence over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value.

This technical guide provides a comprehensive overview of the in vitro characterization of Tyr-Arg-Phe-Lys-NH2, offering valuable data and methodologies for researchers in the field of opioid pharmacology and drug development.

References

- 1. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. researchgate.net [researchgate.net]

- 4. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Preliminary Studies on the Effects of Tyrosyl-arginyl-phenylalanyl-lysinamide (DALDA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosyl-arginyl-phenylalanyl-lysinamide, commonly known as DALDA, is a potent and highly selective tetrapeptide agonist for the mu (µ)-opioid receptor.[1][2] Its high selectivity and potent analgesic properties have made it a subject of interest in pain management research. This technical guide provides an in-depth overview of the preliminary studies on the effects of this compound, with a focus on its antinociceptive, locomotor, and respiratory effects. The guide details the experimental protocols used in these studies, presents quantitative data in a structured format, and illustrates the key signaling pathways involved in its mechanism of action.

Mechanism of Action

This compound exerts its effects primarily through the activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR).[1][2] The binding of this compound to the µ-opioid receptor initiates a conformational change in the receptor, leading to the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits. These subunits then modulate downstream signaling cascades.

The Gβγ subunit can directly interact with and inhibit voltage-gated calcium channels, reducing neurotransmitter release. It can also activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. The Gα subunit, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP can further modulate the activity of various downstream proteins.

The collective effect of these signaling events is a reduction in the transmission of nociceptive signals, resulting in analgesia.

Signaling Pathway of this compound at the Mu-Opioid Receptor

Experimental Protocols

This section provides detailed methodologies for key experiments cited in preliminary studies of this compound.

Intrathecal Administration in Rats

Intrathecal (IT) injection is a common method for delivering substances directly into the cerebrospinal fluid, allowing for the study of their effects on the spinal cord.

Protocol:

-

Animal Preparation: Male Sprague-Dawley rats are typically used. An intrathecal catheter is implanted under anesthesia, with the tip of the catheter positioned in the lumbar region of the spinal cord. Animals are allowed to recover for several days post-surgery.

-

Drug Preparation: this compound is dissolved in sterile saline to the desired concentration.

-

Injection Procedure: A specific volume of the this compound solution (e.g., 5 µl) is injected through the catheter, followed by a flush with sterile saline to ensure complete delivery.

-

Behavioral Assessment: Following the injection, animals are monitored for antinociceptive effects, motor function, and any adverse reactions.

Assessment of Antinociceptive Effects

The analgesic properties of this compound are commonly evaluated using tests that measure the response to a nociceptive stimulus.

Tail-Flick Test Protocol:

-

Apparatus: A tail-flick analgesia meter is used, which applies a focused beam of heat to the underside of the rat's tail.

-

Baseline Measurement: Before drug administration, the baseline tail-flick latency is determined by measuring the time it takes for the rat to flick its tail away from the heat source. A cut-off time is set to prevent tissue damage.

-

Drug Administration: this compound is administered, typically via intrathecal injection.

-

Post-treatment Measurement: At various time points after drug administration, the tail-flick latency is measured again.

-

Data Analysis: The antinociceptive effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: ((post-drug latency - baseline latency) / (cut-off time - baseline latency)) * 100.

Evaluation of Locomotor Activity

The effects of this compound on spontaneous motor activity are assessed using the open field and rotarod tests.

Open Field Test Protocol:

-

Apparatus: An open field arena, which is a square or circular enclosure with walls, is used. The arena is often equipped with infrared beams or a video tracking system to monitor the animal's movement.

-

Acclimation: Animals are habituated to the testing room for at least 30 minutes before the test.

-

Procedure: Each animal is placed in the center of the arena and allowed to explore freely for a set duration (e.g., 120 minutes).

-

Parameters Measured:

-

Horizontal Movement Time: The total duration the animal is in motion.

-

Rearing Time: The total duration the animal spends on its hind legs.

-

Stereotypy Time: The duration of repetitive, non-locomotor behaviors.

-

Total Distance Traveled: The total distance covered by the animal.

-

Time in Center vs. Periphery: The amount of time spent in the central and peripheral zones of the arena.

-

-

Data Analysis: The data is typically analyzed in time blocks (e.g., 10-minute intervals) to observe the temporal effects of the drug.

Rotarod Test Protocol:

-

Apparatus: A rotarod unit consists of a rotating rod that can be set at a constant or accelerating speed.

-

Training: Animals are trained on the rotarod for a few days before the test to acclimate them to the apparatus and to establish a baseline performance.

-

Procedure: On the test day, animals are placed on the rotating rod, and the latency to fall is recorded.

-

Data Analysis: The fall time is used as a measure of motor coordination and balance.

Measurement of Respiratory Effects

Whole-body plethysmography is a non-invasive method used to assess respiratory function in conscious, unrestrained animals.

Whole-Body Plethysmography Protocol for Rats:

-

Apparatus: The animal is placed in a sealed plethysmography chamber. A sensitive pressure transducer detects pressure changes in the chamber caused by the animal's breathing.

-

Calibration: The system is calibrated before each experiment using a known volume of air injected into the chamber.

-

Acclimation: The rat is placed in the chamber and allowed to acclimate for a period before measurements are taken.

-

Data Acquisition: Respiratory parameters, including tidal volume, respiratory rate, and minute ventilation (tidal volume × respiratory rate), are continuously recorded.

-

Drug Administration: this compound is administered, and respiratory parameters are monitored over time to assess any drug-induced changes.

-

Data Analysis: Changes in minute ventilation are analyzed to determine the extent of respiratory depression.

Experimental Workflow

Quantitative Data Summary

The following tables summarize the quantitative data from preliminary studies on this compound.

Table 1: Antinociceptive Effects of Intrathecally Administered this compound and Related Peptides

| Compound | Relative Potency (vs. Morphine) | Analgesic Duration (at equipotent dose) |

| This compound | 14x | 7 hours |

| [Dmt¹]this compound | 3000x | 13 hours |

| Morphine | 1x | 3 hours |

Data sourced from studies on intrathecal administration in rats.[2]

Table 2: Effects of Intracerebroventricular (ICV) Administration of this compound on Locomotor Activity in Rats

| Dose (µg) | Effect on Horizontal Movement | Effect on Rearing | Effect on Stereotypy |

| 0.1 | Biphasic (inhibition followed by activation) | Biphasic (inhibition followed by activation) | Biphasic (inhibition followed by activation) |

| 1.0 | Biphasic (inhibition followed by activation) | Biphasic (inhibition followed by activation) | Biphasic (inhibition followed by activation) |

Effects were observed over a 120-minute period.[1]

Table 3: Respiratory Effects of Intrathecally Administered this compound and Morphine in Rats

| Compound | Dose (relative to antinociceptive ED₅₀) | Effect on Minute Ventilation |

| This compound | 3x | Significant depression |

| This compound | 30x | Significant depression |

| Morphine | 3x | No significant depression |

| Morphine | 30x | Significant depression |

| [Dmt¹]this compound | 3x | No significant depression |

| [Dmt¹]this compound | 30x | No significant depression |

Respiratory effects were determined using whole-body plethysmography.[2]

Conclusion

The preliminary studies on Tyrosyl-arginyl-phenylalanyl-lysinamide (this compound) have established it as a potent and selective µ-opioid receptor agonist with significant antinociceptive effects. The data presented in this guide highlight its potential as an analgesic, with a longer duration of action compared to morphine. However, like other opioids, this compound exhibits effects on locomotor activity and can induce respiratory depression. The detailed experimental protocols provided herein offer a foundation for researchers to design and conduct further investigations into the pharmacological profile of this compound and its analogues. Future studies may focus on elucidating the precise mechanisms underlying its biphasic effects on locomotor activity and exploring strategies to mitigate its respiratory depressant effects while retaining its analgesic efficacy.

References

The Role of Tyr-Arg-Phe-Lys-NH₂ (DALDA) in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the cellular signaling pathways modulated by the synthetic tetrapeptide Tyr-Arg-Phe-Lys-NH₂ (DALDA). As a potent and highly selective agonist for the mu-opioid receptor (MOR), this compound's mechanism of action is of significant interest in the fields of pharmacology and drug development, particularly for analgesia. This document details the molecular interactions of this compound with the MOR, the subsequent intracellular signaling cascades, quantitative data on its binding affinity and functional potency, and comprehensive protocols for key experimental assays.

Introduction

Tyr-Arg-Phe-Lys-NH₂, also known as this compound, is a synthetic opioid peptide that exhibits high selectivity for the mu-opioid receptor (MOR). Its structure, particularly the presence of a D-arginine at the second position, contributes to its potent and prolonged analgesic effects. Understanding the precise cellular and molecular mechanisms of this compound is crucial for the rational design of novel therapeutics with improved efficacy and reduced side-effect profiles. This guide will explore the canonical signaling pathways activated by this compound upon binding to the MOR.

The Mu-Opioid Receptor Signaling Pathway

The mu-opioid receptor is a class A G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/o family. The binding of an agonist, such as this compound, induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein.

G-Protein Activation and Dissociation

Upon this compound binding, the Gαi/o subunit of the G-protein exchanges Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP). This exchange causes the dissociation of the Gαi/o-GTP complex from the Gβγ dimer. Both the Gαi/o-GTP and the Gβγ subunits are then free to interact with their respective downstream effectors.

Figure 1: Agonist-induced activation and dissociation of the Gi/o-protein.

Downstream Effector Modulation

The activated G-protein subunits modulate the activity of several key intracellular effectors:

-

Inhibition of Adenylyl Cyclase: The Gαi/o-GTP subunit directly inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA), which in turn alters the phosphorylation state and activity of numerous downstream proteins, including transcription factors.

-

Modulation of Ion Channels: The Gβγ subunit plays a crucial role in modulating ion channel activity. It directly binds to and activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. This hyperpolarization reduces neuronal excitability. Additionally, the Gβγ subunit inhibits N-type voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequently decreases neurotransmitter release from presynaptic terminals.

Figure 2: Downstream signaling pathways of this compound-activated MOR.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its potent analog, [Dmt¹]this compound, which has a 2',6'-dimethyltyrosine substitution at the first position.

Table 1: Receptor Binding Affinity

| Ligand | Receptor | Assay Type | Radioligand | Ki (nM) | Reference |

| This compound | Mu-Opioid | Competitive Binding | [³H]DAMGO | 1.69 | [1] |

| This compound | Mu-Opioid | Competitive Binding | [³H]DAMGO | 2.3 ± 0.4 | [2] |

| [Dmt¹]this compound | Human Mu-Opioid | Saturation Binding | [³H][Dmt¹]this compound | 0.199 (Kd) |

Ki: Inhibitory constant; Kd: Dissociation constant. [³H]DAMGO: [³H]-D-Ala², N-MePhe⁴, Gly-ol⁵-enkephalin.

Table 2: In Vitro Functional Potency

| Ligand | Assay Type | Receptor | Effect | Potency Rank | Reference |

| This compound | [³⁵S]GTPγS Binding | Human Mu-Opioid | Agonist | 4 | |

| [Dmt¹]this compound | [³⁵S]GTPγS Binding | Human Mu-Opioid | Full Agonist | 2 | |

| DAMGO | [³⁵S]GTPγS Binding | Human Mu-Opioid | Full Agonist | 3 | |

| KGOP01 | [³⁵S]GTPγS Binding | Human Mu-Opioid | Agonist | 1 |

Potency Rank: 1 (most potent) > 2 > 3 > 4. DAMGO is a standard mu-opioid agonist peptide. KGOP01 is another potent analog.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of Tyr-Arg-Phe-Lys-NH₂ with the mu-opioid receptor.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

References

Pharmacological Profile of Tyrosyl-arginyl-phenylalanyl-lysinamide (DALDA): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract